[4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl](phenyl)methanone
Description
4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone is a complex organic compound that features a combination of aromatic rings, nitro groups, and thioxo groups
Properties
IUPAC Name |
[4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-32-23-17(28)13-12-16(21(23)27(30)31)20-18(22(29)15-10-6-3-7-11-15)19(25-24(33)26-20)14-8-4-2-5-9-14/h2-13,20,28H,1H3,(H2,25,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTPICWVTLYLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110759 | |
| Record name | Phenyl[1,2,3,4-tetrahydro-4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-5-pyrimidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678972-65-1 | |
| Record name | Phenyl[1,2,3,4-tetrahydro-4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-5-pyrimidinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=678972-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl[1,2,3,4-tetrahydro-4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-5-pyrimidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone typically involves multi-step organic reactions One common approach is the condensation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde with thiourea and benzaldehyde under acidic conditions to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride, are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity:
Research has indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against breast cancer and leukemia cells by modulating pathways associated with cell growth and survival .
2. Antimicrobial Properties:
The presence of the nitrophenyl group in the compound enhances its antimicrobial activity. Studies have demonstrated that similar compounds can inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics . The thioxo group contributes to this activity by interacting with bacterial enzymes.
3. Anti-inflammatory Effects:
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting cytokine production. Specifically, they can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses . This suggests a therapeutic potential for treating inflammatory diseases.
Pharmacological Applications
1. Neuroprotective Effects:
Recent studies have highlighted the neuroprotective properties of tetrahydropyrimidine derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .
2. Antioxidant Activity:
The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress markers in biological systems. This property is crucial for developing supplements or drugs aimed at preventing oxidative damage associated with chronic diseases .
Material Science Applications
1. Organic Electronics:
The unique electronic properties of compounds containing thioxo-pyrimidine structures make them suitable for applications in organic electronics. They can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .
2. Photovoltaic Devices:
The compound's ability to absorb light efficiently positions it as a candidate for use in solar energy devices. Research indicates that modifications to the molecular structure can enhance light absorption and improve energy conversion efficiency in photovoltaic applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thioxo group can form covalent bonds with nucleophilic sites on proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone
- 4-(4-hydroxy-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone
- 4-(4-methoxy-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone
Uniqueness
The uniqueness of 4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. The presence of both nitro and thioxo groups provides unique redox properties and the ability to form covalent bonds with biological targets, distinguishing it from other similar compounds.
Biological Activity
The compound 4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant biological interactions.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with various functional groups that may contribute to its biological activity. The presence of a thioxo group and multiple aromatic rings suggests potential interactions with biological macromolecules.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone exhibit significant anticancer properties. For instance:
-
Inhibition of Tumor Growth : In vivo studies have demonstrated that related compounds can significantly inhibit tumor growth in xenograft models. For example, certain derivatives showed high antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (SMMC-7721) with IC50 values indicating potent efficacy .
Compound Cell Line IC50 (μM) Compound A SMMC-7721 0.50 Compound B K562 3.58
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related thioxo-tetrahydropyrimidines have shown moderate to good antibacterial activity against various strains:
- Bacterial Strains Tested : Compounds derived from similar structures exhibited activity against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
These compounds were found to be more effective than standard antibiotics like Ciprofloxacin in specific assays .
The biological activity of 4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone may involve multiple mechanisms:
- Telomerase Inhibition : Some derivatives have been shown to inhibit telomerase activity selectively in cancer cells, which is crucial for tumor growth and survival .
- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the potential of similar compounds:
- Study on Antiproliferative Effects : A study demonstrated that a structurally related compound significantly inhibited the proliferation of breast cancer cells through apoptosis induction.
- Antimicrobial Efficacy : Research involving the synthesis of thioxo derivatives revealed their effectiveness against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
